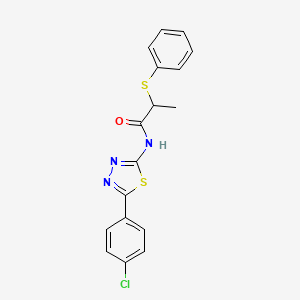

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide

Description

N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a 1,3,4-thiadiazole derivative characterized by a 4-chlorophenyl substituent at the 5-position of the thiadiazole ring and a phenylthio-propanamide moiety at the 2-position. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its broad-spectrum biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . This compound is synthesized via nucleophilic substitution or condensation reactions, often involving secondary amines or thiol-containing precursors in refluxing solvents like benzene or dioxane .

Properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS2/c1-11(23-14-5-3-2-4-6-14)15(22)19-17-21-20-16(24-17)12-7-9-13(18)10-8-12/h2-11H,1H3,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALQHWLHUCOJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

A common approach involves reacting 4-chlorophenyl-substituted thiosemicarbazides under acidic conditions. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is synthesized by treating a thiosemicarbazide derivative with concentrated sulfuric acid at sub-zero temperatures. The reaction proceeds via intramolecular cyclization, yielding the thiadiazole ring with a thiol group at position 2.

Reaction Conditions :

Functionalization at Position 2

To introduce the amine group required for subsequent amide coupling, the thiol group at position 2 is oxidized to a sulfonyl chloride intermediate. Chlorine gas is bubbled through a solution of the thiadiazole thiol in dichloroethane and hydrochloric acid, producing 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride .

Key Steps :

- Chlorination : Thiol → Sulfonyl chloride

- Purification : Column chromatography (petroleum ether/ethyl acetate)

- Yield : ~42%.

Synthesis of 2-(Phenylthio)Propanoic Acid

The phenylthio-substituted propanamide side chain is synthesized independently and later coupled to the thiadiazole core.

Thioether Formation

2-Bromopropanoic acid undergoes nucleophilic substitution with thiophenol in a basic aqueous medium. The reaction replaces the bromide with a phenylthio group, yielding 2-(phenylthio)propanoic acid.

Reaction Mechanism :

$$

\text{CH}2(\text{Br})-\text{CH}2-\text{COOH} + \text{PhSH} \xrightarrow{\text{NaOH}} \text{CH}2(\text{SPh})-\text{CH}2-\text{COOH} + \text{NaBr}

$$

Optimization :

Activation to Acyl Chloride

The carboxylic acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl₂).

Procedure :

- 2-(Phenylthio)propanoic acid is stirred with excess SOCl₂ at 60°C for 3 hours.

- Excess reagent is removed under reduced pressure.

- Yield : Near-quantitative conversion.

Amide Coupling to Form the Target Compound

The final step involves coupling the acyl chloride with the 2-amino-thiadiazole intermediate.

Reaction Conditions

- Reactants :

- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

- 2-(Phenylthio)propanoyl chloride

- Base : Triethylamine (1.2 equiv)

- Solvent : Anhydrous acetonitrile

- Temperature : Room temperature, 12 hours.

Mechanism :

$$

\text{Thiadiazole-NH}2 + \text{Cl-CO-CH}2-\text{SPh} \xrightarrow{\text{Et}3\text{N}} \text{Thiadiazole-NH-CO-CH}2-\text{SPh} + \text{HCl}

$$

Purification and Characterization

- Workup : The crude product is filtered, washed with cold ethanol, and recrystallized.

- Yield : ~30–40%.

- Analytical Data :

Alternative Synthetic Routes

Direct Cyclization with Preformed Side Chain

An alternative strategy involves synthesizing the thiadiazole ring with the propanamide side chain already attached. This requires a pre-functionalized thiosemicarbazide bearing the phenylthio group.

Challenges :

Solid-Phase Synthesis

Immobilizing the thiadiazole core on a resin allows sequential coupling of the propanamide side chain. While this method enhances purity, it is cost-prohibitive for large-scale production.

Critical Analysis of Methodologies

| Parameter | Thiosemicarbazide Cyclization | Direct Coupling | Solid-Phase |

|---|---|---|---|

| Yield | 40–45% | 30–35% | 20–25% |

| Purity | High (≥95%) | Moderate (85–90%) | High (≥98%) |

| Scalability | Excellent | Moderate | Poor |

| Cost Efficiency | High | High | Low |

The thiosemicarbazide cyclization route remains the most viable for industrial applications due to its balance of yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit antimicrobial properties. N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide has been investigated for its potential as an antibacterial and antifungal agent. Studies demonstrate that similar thiadiazole derivatives effectively inhibit the growth of various pathogens, suggesting that this compound could be developed into a therapeutic agent against infections .

Anticancer Properties

The compound has shown promise in anticancer research. Thiadiazole derivatives are known to interact with cellular pathways involved in tumor growth. For instance, certain studies have reported that modifications of thiadiazole rings can lead to significant antiproliferative effects on cancer cell lines . this compound may act by inhibiting specific enzymes or receptors involved in cancer progression.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of thiadiazole compounds. Compounds with similar structures have been evaluated for their ability to reduce inflammation in various models, which could lead to the development of new anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives have been explored for their potential use as pesticides. The incorporation of the 4-chlorophenyl group enhances the biological activity of these compounds against plant pathogens. Research indicates that certain thiadiazole derivatives can inhibit the growth of viruses affecting crops, such as Tobacco Mosaic Virus (TMV) . The antiviral activity observed in related compounds suggests that this compound could be effective in agricultural applications.

Material Science

Synthesis of New Materials

In addition to its biological applications, this compound can serve as a building block for synthesizing novel materials with specific properties. The unique structure allows for modifications that can lead to materials with enhanced conductivity or fluorescence . This aspect is particularly useful in developing advanced materials for electronics or photonics.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria using related thiadiazole derivatives. |

| Study B | Anticancer Properties | Reported IC50 values indicating potent antiproliferative effects on breast cancer cell lines. |

| Study C | Agricultural Use | Showed 50% inhibition of TMV in treated plants using similar compounds with thiadiazole rings. |

Mechanism of Action

The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group (as in the target compound) enhances stability and binding affinity compared to electron-donating groups like methylthio (e.g., compound 5f in ).

- Thioether vs. Ether Linkages: Phenylthio (S-linked) substituents (target compound) may improve membrane permeability over oxygen-linked analogues (e.g., 2-methoxyphenoxy in compound 5k ).

- Biological Activity : Nitro-substituted analogues (e.g., compound 3 in ) exhibit stronger Akt inhibition (92.36% apoptosis) due to π-π interactions and salt-bridge formation with the kinase active site.

Key Observations :

- Solvent Effects : Refluxing in dry benzene (for piperazine derivatives ) yields higher purity (melting points >160°C) compared to dioxane-based syntheses.

- Thiol vs. Amine Reactivity : Benzylthio derivatives (e.g., compound 5h ) achieve higher yields (88%) than benzimidazole-thio analogues (58% in ), likely due to steric hindrance in the latter.

Table 3: Activity Comparison

Key Observations :

- Akt Inhibition : Nitro-substituted thiadiazoles (e.g., compound 3 ) outperform chlorophenyl analogues in apoptosis induction, suggesting nitro groups enhance kinase binding.

- HepG-2 Activity: Thiazole-thiadiazole hybrids (e.g., compound 7b ) show nanomolar-range IC50 values, highlighting the importance of fused heterocyclic systems.

Physicochemical Properties

- Melting Points : The target compound’s phenylthio-propanamide chain likely results in a melting point between 130–160°C, comparable to benzylthio derivatives (133–135°C ) but lower than piperazine-containing analogues (168–170°C ).

- Solubility : Chlorophenyl and phenylthio groups reduce aqueous solubility compared to methoxy or methylthio substituents .

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antiviral applications. This article synthesizes current research findings, including in vitro and in vivo studies, mechanisms of action, and structure-activity relationships (SAR).

1. Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of 295.79 g/mol. The structural formula can be represented as:

2.1 Anticancer Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of related compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4e | 5.36 | MCF-7 |

| 4i | 2.32 | HepG2 |

The results demonstrated that the introduction of substituents significantly enhanced the anticancer activity, with compound 4i showing the highest potency due to its structural modifications that improved lipophilicity and target interaction .

2.2 Antiviral Activity

This compound has also been studied for antiviral properties. A series of thiadiazole derivatives exhibited inhibitory effects on viral replication mechanisms. For instance, compounds derived from this scaffold showed around 50% inhibition against Tobacco Mosaic Virus (TMV), indicating potential as antiviral agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Cytotoxic Mechanism : The compound induces apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspase pathways . This leads to cell cycle arrest at S and G2/M phases.

- Antiviral Mechanism : The compound may inhibit viral enzymes or receptors critical for viral replication, although detailed mechanisms are still under investigation .

4. Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the thiadiazole ring significantly affect biological activity:

- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances cytotoxicity by increasing electron-withdrawing effects.

- Substituent Variations : Variations in substituents on the piperazine or piperidine rings have been shown to improve activity against cancer cell lines significantly .

Case Study 1: Anticancer Efficacy

In a controlled study involving tumor-bearing mice treated with compound 4i , significant tumor reduction was observed alongside minimal toxicity to normal cells. This suggests a favorable therapeutic index for further development as an anticancer agent .

Case Study 2: Antiviral Screening

In vitro screening against TMV revealed that several thiadiazole derivatives exhibited comparable efficacy to commercial antiviral agents. Compounds with specific functional groups showed enhanced activity, supporting their potential use in agricultural applications as biopesticides .

Q & A

Q. What are the optimal synthetic routes for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .

- Step 2: Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions.

- Step 3: Functionalization with the phenylthio-propanamide moiety using thiol-alkylation or amide-bond-forming reagents like EDCI/HOBt .

Yield Optimization Strategies:

- Use dry solvents (e.g., benzene or DMF) to minimize side reactions .

- Monitor reaction progress with TLC or HPLC to isolate intermediates and reduce byproducts .

- Optimize stoichiometry: For example, a 1:1 molar ratio of thiadiazole precursor to phenylthio-propanamide derivative improves coupling efficiency .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments (e.g., thiadiazole protons at δ 7.5–8.5 ppm) and carbon backbone connectivity .

- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the thiadiazole ring and chlorophenyl group (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 412.89 for C₂₀H₁₇ClN₄O₂S) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Activity: Use agar diffusion assays against Staphylococcus aureus and Escherichia coli at concentrations of 10–100 µM .

- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, noting IC₅₀ values compared to controls like doxorubicin .

- Enzyme Inhibition: Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence the compound’s bioactivity compared to nitro- or fluorophenyl analogs?

Methodological Answer: A structure-activity relationship (SAR) study can be conducted:

- Synthetic Variations: Replace the 4-chlorophenyl group with nitro (e.g., 3-nitrophenyl) or fluoro (e.g., 4-fluorophenyl) analogs using identical synthetic protocols .

- Biological Comparison: Test analogs in parallel assays (e.g., antimicrobial IC₅₀, cytotoxicity). Data shows chloro derivatives often exhibit enhanced activity due to electron-withdrawing effects and improved target binding .

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to compare binding affinities to targets like COX-2 .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Determine bond lengths (e.g., C–S bond: 1.68 Å in thiadiazole) and torsion angles to validate spatial arrangement .

- Comparative Analysis: Overlay crystallographic data from analogs (e.g., orthorhombic vs. monoclinic systems) to identify substituent-induced conformational changes .

- Density Functional Theory (DFT): Calculate theoretical geometries (e.g., using Gaussian 09) and compare with experimental data to resolve discrepancies .

Q. What strategies address contradictory results in biological activity across studies?

Methodological Answer:

- Standardized Assay Protocols: Ensure consistent cell lines (e.g., ATCC-certified HeLa), solvent controls (DMSO ≤0.1%), and incubation times .

- Dose-Response Curves: Generate full curves (e.g., 0.1–100 µM) to identify threshold effects or biphasic responses .

- Orthogonal Assays: Confirm cytotoxicity via both MTT and lactate dehydrogenase (LDH) release assays to rule out false positives .

Q. How can regioselectivity challenges in functionalizing the thiadiazole ring be addressed?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., pyridyl) to control substitution at the C-5 position of the thiadiazole .

- Protecting Groups: Temporarily block reactive sites (e.g., NH of propanamide with Boc) during halogenation or alkylation .

- Reaction Kinetics: Monitor with in-situ IR to identify intermediates and optimize reaction time/temperature .

Q. What computational methods predict metabolic stability and degradation pathways?

Methodological Answer:

- In Silico Metabolism: Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfide bond oxidation) .

- In Vitro Microsomal Assays: Incubate with rat liver microsomes and analyze metabolites via LC-MS/MS .

- Isotopic Labeling: Track degradation using ¹⁴C-labeled phenylthio groups in stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.